Cas no 946317-65-3 (N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide)
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide
- AKOS024487569
- 946317-65-3
- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide
- F5002-0070
- VU0627883-1
-
- Inchi: 1S/C20H18N4O4S/c1-12-9-16(28-23-12)19(25)24(11-13-5-4-8-21-10-13)20-22-17-14(26-2)6-7-15(27-3)18(17)29-20/h4-10H,11H2,1-3H3
- InChI Key: NKAVIQSZQOYODI-UHFFFAOYSA-N
- SMILES: S1C2C(=CC=C(C=2N=C1N(C(C1=CC(C)=NO1)=O)CC1C=NC=CC=1)OC)OC
Computed Properties
- Exact Mass: 410.10487624g/mol
- Monoisotopic Mass: 410.10487624g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 571
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 119Ų
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5002-0070-2μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-65-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0070-5μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-65-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0070-10μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-65-3 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0070-20μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-65-3 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0070-1mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-65-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0070-2mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-65-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0070-3mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-65-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0070-4mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-65-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0070-5mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-65-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0070-10mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-65-3 | 10mg |
$79.0 | 2023-09-10 |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide
Introduction to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide (CAS No. 946317-65-3)
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide
This compound, identified by its CAS number 946317-65-3, represents a significant advancement in the field of pharmaceutical chemistry. Its molecular structure incorporates several key functional groups that make it a promising candidate for various therapeutic applications. The presence of a benzothiazole moiety and an oxazole ring suggests potential biological activity, particularly in the realm of drug discovery and development.
The benzothiazole core is a well-known scaffold in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. In particular, the 4,7-dimethoxy substitution pattern on the benzothiazole ring enhances its pharmacological properties by influencing electronic distribution and solubility. This modification has been strategically incorporated to optimize binding affinity and metabolic stability.
The oxazole ring further contributes to the compound's potential therapeutic utility. Oxazoles are heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. The combination of the oxazole and benzothiazole moieties in this compound may synergize to produce novel pharmacological effects that are not observed with individual scaffolds.
The N-(pyridin-3-yl)methyl group introduces another layer of complexity to the molecule. Pyridine derivatives are frequently used in drug design due to their ability to form hydrogen bonds and participate in hydrophobic interactions with biological targets. The specific substitution at the 3-position of the pyridine ring enhances its binding properties, making it an attractive moiety for developing small-molecule drugs.
The overall structure of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide is designed to maximize its interaction with biological targets while minimizing off-target effects. This is achieved through careful selection of substituents that enhance binding affinity and selectivity. The carboxamide group at the 5-position of the oxazole ring further contributes to the molecule's solubility and bioavailability.
In recent years, there has been growing interest in developing novel therapeutic agents based on heterocyclic compounds. The compound under discussion fits well within this trend, as it combines multiple pharmacophores into a single molecular entity. This approach has been shown to be highly effective in drug discovery, as it allows for the creation of molecules with multiple biological activities.
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yli)methyl-1,2-o xazole-5-carboxamide involves a multi-step process that requires precise control over reaction conditions. The introduction of each substituent must be carefully monitored to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with increasing efficiency and scalability.
The pharmacological evaluation of this compound has revealed promising results in preclinical studies. Initial assays have shown activity against several targets relevant to human diseases, including enzymes involved in inflammation and cell proliferation. These findings suggest that further development may lead to new treatments for conditions such as cancer and inflammatory disorders.
The potential applications of N-(4 ,7-dimethoxy -1 ,3 -benzothiazol -2 -yl strong >)-< strong > 3 -methyl -N -( py ridin - 3 -y l)m ethyl strong >- p>
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< strong > 5 -car boxamide strong > p>
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